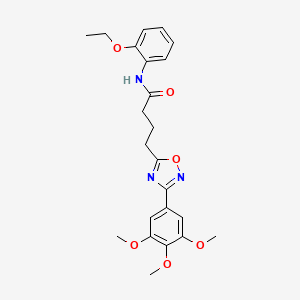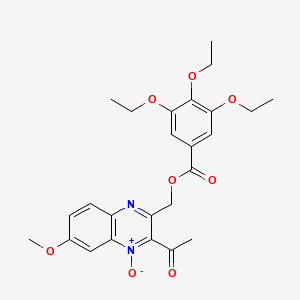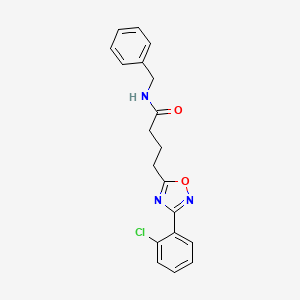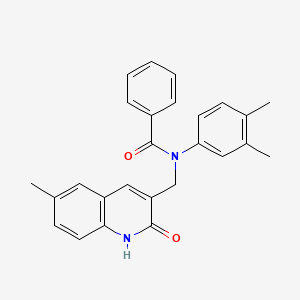
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide, also known as HQNO, is a synthetic compound that has gained significant attention in scientific research due to its potential biomedical applications. HQNO is a derivative of isoniazid, an anti-tuberculosis drug, and is structurally similar to quinolone antibiotics.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been studied extensively for its potential biomedical applications. It has been shown to possess antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Mechanism of Action
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide exerts its antimicrobial and anticancer effects through a mechanism that involves the inhibition of bacterial and cancer cell respiration. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide inhibits the activity of NADH dehydrogenase, an enzyme that plays a critical role in the electron transport chain, leading to the depletion of ATP and the production of reactive oxygen species. The resulting oxidative stress leads to cell death in both bacteria and cancer cells.
Biochemical and Physiological Effects:
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been shown to have a range of biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has been shown to possess anti-inflammatory and neuroprotective effects. N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase the activity of the electron transport chain in dopaminergic neurons.
Advantages and Limitations for Lab Experiments
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has several advantages for lab experiments, including its broad-spectrum antimicrobial activity and its ability to induce oxidative stress in cancer cells. However, N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide. One area of interest is the development of new antimicrobial agents based on N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide. Another area of interest is the further investigation of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide's anticancer properties and its potential use in cancer therapy. Additionally, the neuroprotective effects of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide warrant further investigation, particularly in the context of Parkinson's disease. Finally, the development of new methods for the synthesis and purification of N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide could lead to the development of more potent and effective compounds.
Synthesis Methods
N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide can be synthesized using a multi-step process that involves the reaction of isoniazid with 2-hydroxy-3-quinolinecarboxaldehyde and p-tolylmethylamine. The resulting compound is N-((2-hydroxyquinolin-3-yl)methyl)-N-(p-tolyl)isonicotinamide, which can be purified using various methods, including column chromatography and recrystallization.
properties
IUPAC Name |
N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-16-6-8-20(9-7-16)26(23(28)17-10-12-24-13-11-17)15-19-14-18-4-2-3-5-21(18)25-22(19)27/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWJMGZYTYBRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7709588.png)









![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709683.png)
